1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione represents a novel class of heterocyclic compounds that exhibit significant biological activities. This article reviews the available literature on its biological properties, including antibacterial and anticancer activities, along with structure-activity relationship (SAR) studies.
Chemical Structure
The compound features a quinazoline backbone substituted at the 2 and 4 positions with a dione group and an oxadiazole moiety. The presence of ethoxy and methoxy groups enhances its lipophilicity and potentially its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of quinazoline derivatives, including those similar to the target compound. Notably:
- Inhibition Zones : Compounds related to quinazoline derivatives displayed varying inhibition zones against Gram-positive and Gram-negative bacteria. For instance, compounds with oxadiazole moieties exhibited inhibition zones ranging from 10 mm to 13 mm against Staphylococcus aureus and Candida albicans .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were reported between 65 mg/mL to 80 mg/mL , indicating moderate antibacterial activity compared to standard antibiotics like ampicillin .
Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Organism |
---|---|---|---|
14a | 12 | 70 | Staphylococcus aureus |
14b | 13 | 75 | Candida albicans |
15 | 10–12 | 80 | Various |
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer properties. The incorporation of various substituents has been shown to enhance cytotoxicity against different cancer cell lines:
- Cytotoxicity Assays : Compounds featuring the quinazoline-2,4-dione structure demonstrated significant cytotoxic effects against cancer cell lines such as HCT-116 and HepG2. For example, one derivative showed an IC50 value of 1.184 µM against HCT-116 cells, outperforming standard treatments .
- Mechanism of Action : The proposed mechanism includes inhibition of poly(ADP-ribose) polymerases (PARP), which are critical for DNA repair processes in cancer cells. This inhibition leads to increased apoptosis in malignant cells .
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
HCT-116 | 1.184 | 16.35 |
HepG2 | 5.69 | - |
MCF-7 | 5.27 | - |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Oxadiazole Moiety : Enhances both antibacterial and anticancer activities.
- Substituents at Positions N-1 and N-3 : The presence of diverse substituents significantly influences the bioactivity profile.
- Planarity and Conformation : The planar structure allows for better interaction with biological targets .
Eigenschaften
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-3-31-17-9-6-8-16(14-17)21-24-20(32-25-21)15-27-19-11-5-4-10-18(19)22(28)26(23(27)29)12-7-13-30-2/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMRXYPTXLXFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.